molecular formula C10H14Cl2N2O2 B1431500 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride CAS No. 1263378-85-3

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

Cat. No. B1431500
M. Wt: 265.13 g/mol
InChI Key: KJBAAUVHJJAWHH-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride” is a chemical compound with the molecular weight of 279.17 . It is a yellow solid and is often used in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved from 1,6-Naphthyridine-3,6 (5H)-dicarboxylic acid, 7,8-dihydro-, 6- (1,1-dimethylethyl) 3-methyl ester . The synthesis and reactivity of 1,6-naphthyridines have been well explored by the scientific community, with decades of investigation leading to the development of numerous versatile pathways for their synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride . The Inchi Code is 1S/C11H14N2O2.2ClH/c1-2-15-11 (14)9-5-8-6-12-4-3-10 (8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H .


Chemical Reactions Analysis

1,6-naphthyridines are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound is a yellow solid . Its molecular weight is 279.17 , and its Inchi Code is 1S/C11H14N2O2.2ClH/c1-2-15-11 (14)9-5-8-6-12-4-3-10 (8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H .

properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;;/h4,6,11H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAAUVHJJAWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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